
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Übersicht
Beschreibung
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-GAR-AMC) is an organic compound that is commonly used in scientific research. It is a small molecule that has a variety of applications in the field of biochemistry and molecular biology. Boc-GAR-AMC is a fluorogenic substrate for serine proteases, which are enzymes that catalyze the hydrolysis of proteins. Boc-GAR-AMC can be used to study the mechanism of action of serine proteases, as well as to measure the activity of these enzymes in biological samples. In addition, Boc-GAR-AMC is also used in the synthesis of peptides and proteins, and as a tool to detect post-translational modifications.
Wissenschaftliche Forschungsanwendungen
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin dient als fluorogenes Substrat für Trypsin, eine Serinprotease, die im Verdauungssystem vorkommt. Trypsin hydrolysiert Proteine, und dieses Substrat ermöglicht es Forschern, die Trypsinaktivität zu überwachen, indem sie die Fluoreszenzemission nach der Spaltung messen .
- Forscher verwenden Boc-Gln-Ala-Arg-Mca, um die enzymatische Aktivität von Trypsin zu messen. Durch die Überwachung von Fluoreszenzänderungen können sie proteolytische Prozesse untersuchen, Inhibitoren screenen und die Enzymkinetik untersuchen .
- Thrombin, ein Schlüssellenzym bei der Blutgerinnung, kann auch Boc-Gln-Ala-Arg-Mca spalten. Forscher verwenden dieses Substrat, um die Thrombinaktivität zu überwachen, was die Arzneimittelforschung und das Verständnis von Gerinnungspfaden unterstützt .
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin ist zellgängig und kann so in lebende Zellen gelangen. Diese Eigenschaft ist wertvoll für die Untersuchung intrazellulärer Proteasen und ihrer Rolle in zellulären Prozessen .
- Wissenschaftler verwenden Boc-Gln-Ala-Arg-Mca, um die Mechanismen der Peptidspaltung zu untersuchen. Durch die Gestaltung spezifischer Peptidsequenzen können sie proteolytische Ereignisse untersuchen und potenzielle Medikamentenziele validieren .
- Hochdurchsatz-Screening-Plattformen verwenden Boc-Gln-Ala-Arg-Mca, um Proteaseinhibitoren zu bewerten. Seine fluorogene Reaktion ermöglicht effiziente Arzneimittelentdeckungsbemühungen, die auf proteolytische Enzyme abzielen .
Fluorogenes Substrat für Trypsin:
Enzymatische Assays:
Thrombinaktivitätsüberwachung:
Zellgängige Eigenschaften:
Peptidspaltungsstudien:
Plattformen für das Drug Screening:
Zusammenfassend lässt sich sagen, dass Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin eine entscheidende Rolle in der Enzymologie, der Arzneimittelentwicklung und der Zellforschung spielt. Seine einzigartigen Eigenschaften machen es zu einem vielseitigen Werkzeug für Forscher in verschiedenen wissenschaftlichen Disziplinen
Wirkmechanismus
Target of Action
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-Mca, primarily targets trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in the hydrolysis of proteins, breaking them down into smaller peptides for absorption .
Mode of Action
Boc-Gln-Ala-Arg-Mca acts as a fluorogenic substrate for trypsin . When trypsin cleaves this compound, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured, providing a quantitative readout of trypsin activity .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Gln-Ala-Arg-Mca is the protein digestion pathway . By acting as a substrate for trypsin, it participates in the breakdown of proteins into smaller peptides. The fluorescence produced upon cleavage provides a measure of the enzymatic activity of trypsin, offering insights into protein digestion .
Result of Action
The cleavage of Boc-Gln-Ala-Arg-Mca by trypsin results in the release of a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of trypsin activity . Therefore, the primary result of Boc-Gln-Ala-Arg-Mca’s action is the generation of a measurable signal that reflects trypsin activity.
Action Environment
The action of Boc-Gln-Ala-Arg-Mca is influenced by the environment in which it is used. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature. Additionally, its solubility in different solvents can affect its availability for interaction with trypsin
Safety and Hazards
When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme trypsin . Trypsin is a serine protease that hydrolyzes proteins in the digestive system . The interaction between this compound and trypsin is of a binding nature, where the compound serves as a substrate for the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a trypsin substrate . As trypsin is involved in protein hydrolysis, the presence of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with trypsin . As a substrate, it binds to the enzyme, facilitating the hydrolysis of proteins. This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a trypsin substrate, it is reasonable to assume that its effects may be influenced by factors such as the stability of the compound, degradation over time, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein hydrolysis, facilitated by the enzyme trypsin . It may interact with other enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLBVXESNRILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405089 | |
| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113866-20-9 | |
| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



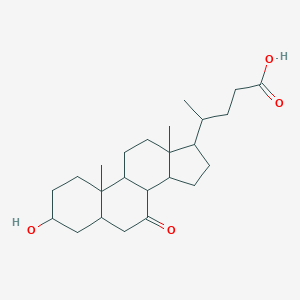
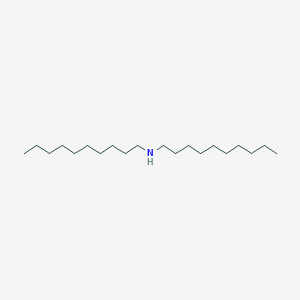

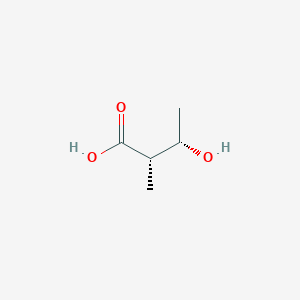
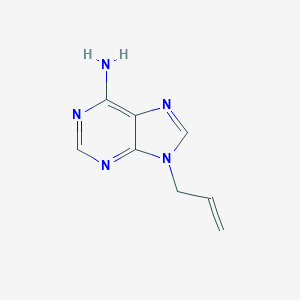
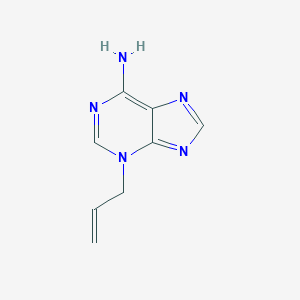
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

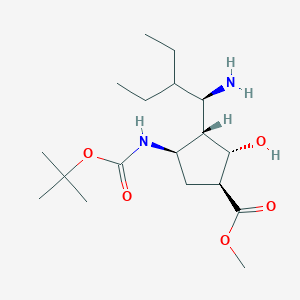
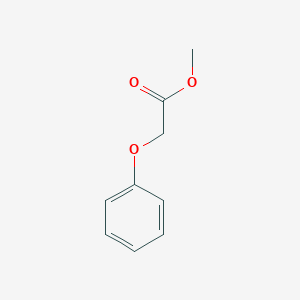
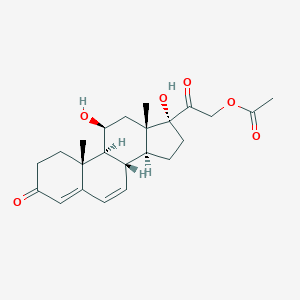
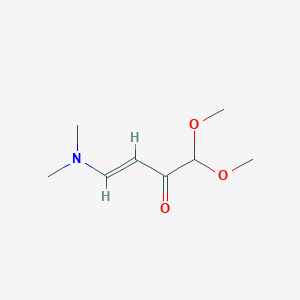
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
